4-Acryloylmorpholine

Description

The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. The compound has been submitted to the National Cancer Institute (NCI) for testing and evaluation and the Cancer Chemotherapy National Service Center (NSC) number is 162221. The United Nations designated GHS hazard class pictogram is Corrosive;Irritant;Health Hazard, and the GHS signal word is DangerThe storage condition is unknown. Please store according to label instructions upon receipt of goods.

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Properties

IUPAC Name |

1-morpholin-4-ylprop-2-en-1-one | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H11NO2/c1-2-7(9)8-3-5-10-6-4-8/h2H,1,3-6H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

XLPJNCYCZORXHG-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C=CC(=O)N1CCOCC1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H11NO2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Related CAS |

28902-82-1 | |

| Record name | Acryloylmorpholine copolymer | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=28902-82-1 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

DSSTOX Substance ID |

DTXSID0044947 | |

| Record name | 4-(1-Oxo-2-propenyl)-morpholine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID0044947 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

141.17 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Physical Description |

Liquid | |

| Record name | 2-Propen-1-one, 1-(4-morpholinyl)- | |

| Source | EPA Chemicals under the TSCA | |

| URL | https://www.epa.gov/chemicals-under-tsca | |

| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |

CAS No. |

5117-12-4 | |

| Record name | Acryloylmorpholine | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=5117-12-4 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 2-Propen-1-one, 1-(4-morpholinyl)- | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0005117124 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 5117-12-4 | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=162221 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | 2-Propen-1-one, 1-(4-morpholinyl)- | |

| Source | EPA Chemicals under the TSCA | |

| URL | https://www.epa.gov/chemicals-under-tsca | |

| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |

| Record name | 4-(1-Oxo-2-propenyl)-morpholine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID0044947 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 4-(1-oxo-2-propenyl)-morpholine | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.101.697 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | 2-Propen-1-one, 1-(4-morpholinyl) | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.111.433 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | 2-PROPEN-1-ONE, 1-(4-MORPHOLINYL)- | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/K0Y58P61JA | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Foundational & Exploratory

An In-depth Technical Guide to 4-Acryloylmorpholine: Chemical Structure, Properties, and Applications

For Researchers, Scientists, and Drug Development Professionals

Introduction

4-Acryloylmorpholine is a versatile monomer that has garnered significant interest in the fields of polymer chemistry, materials science, and biomedicine. Its unique chemical structure, combining a reactive acryloyl group with a hydrophilic morpholine ring, imparts desirable properties to its corresponding polymers, such as water solubility, biocompatibility, and low toxicity.[1][2][3] This technical guide provides a comprehensive overview of the chemical structure, properties, synthesis, and polymerization of this compound, with a particular focus on its applications in drug delivery and tissue engineering.

Chemical Structure and Properties

This compound, also known as N-acryloylmorpholine, is a heterocyclic compound with the chemical formula C₇H₁₁NO₂.[1][4][5] Its structure consists of a morpholine ring attached to an acryloyl group via an amide linkage.

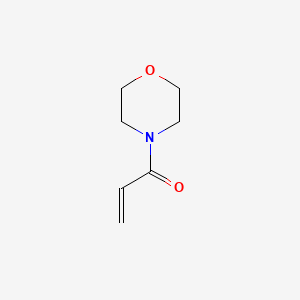

Diagram of the chemical structure of this compound:

Caption: Chemical structure of this compound.

The key physical and chemical properties of this compound are summarized in the table below.

| Property | Value |

| CAS Number | 5117-12-4 |

| Molecular Formula | C₇H₁₁NO₂ |

| Molecular Weight | 141.17 g/mol |

| Appearance | Colorless to pale yellow liquid |

| Melting Point | -35 °C |

| Boiling Point | 158 °C at 50 mmHg |

| Density | 1.122 g/mL at 25 °C |

| Refractive Index | n20/D 1.512 |

| Solubility | Soluble in water and many organic solvents (e.g., alcohols, chloroform, tetrahydrofuran, dioxane) |

| Stability | Stable under recommended storage conditions (2-8°C, protected from light) |

Experimental Protocols

Synthesis of this compound

A common and efficient method for the synthesis of this compound involves the reaction of morpholine with acryloyl chloride in the presence of a base, such as triethylamine, to neutralize the hydrochloric acid byproduct.

Experimental Workflow for the Synthesis of this compound:

Caption: A typical workflow for the laboratory synthesis of this compound.

Detailed Protocol:

-

In a round-bottom flask, dissolve morpholine (1.0 equivalent) and triethylamine (1.1 equivalents) in anhydrous dichloromethane.

-

Cool the mixture to 0°C in an ice bath.

-

Slowly add acryloyl chloride (1.05 equivalents) dropwise to the stirred solution.

-

Allow the reaction mixture to warm to room temperature and continue stirring for 3-6 hours.

-

Monitor the reaction progress using thin-layer chromatography (TLC).

-

Upon completion, filter the mixture to remove the precipitated triethylamine hydrochloride.

-

Wash the filtrate sequentially with water, 5% aqueous sodium bicarbonate, and brine.

-

Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure.

-

Purify the crude product by vacuum distillation to obtain pure this compound.

Free-Radical Polymerization of this compound

Poly(this compound) can be synthesized via free-radical polymerization using a thermal initiator such as azobisisobutyronitrile (AIBN).

Experimental Workflow for Free-Radical Polymerization:

Caption: General workflow for the free-radical polymerization of this compound.

Detailed Protocol:

-

Dissolve this compound (e.g., 5 g) and AIBN (e.g., 0.5 mol% relative to the monomer) in 1,4-dioxane (e.g., 50 mL) in a flask equipped with a magnetic stirrer and a condenser.

-

Deoxygenate the solution by bubbling nitrogen gas through it for at least 30 minutes.

-

Place the flask in a preheated oil bath at 70°C and stir the reaction mixture for 24 hours under a nitrogen atmosphere.

-

After cooling to room temperature, precipitate the polymer by slowly adding the reaction mixture to a large excess of a non-solvent, such as diethyl ether, with vigorous stirring.

-

Collect the precipitated polymer by filtration and wash it several times with the non-solvent.

-

Dry the resulting poly(this compound) in a vacuum oven at 40-50°C until a constant weight is achieved.

Biomedical Applications and Cellular Interactions

Polymers derived from this compound, particularly poly(N-acryloylmorpholine) (PNAM), have shown great promise in various biomedical applications due to their excellent biocompatibility, hydrophilicity, and non-immunogenic nature.[3][8] These properties make them suitable for use in drug delivery systems, hydrogels for tissue engineering, and as coatings for medical devices.

While extensive research has confirmed the low toxicity and biocompatibility of PNAM-based materials, detailed investigations into their specific interactions with cellular signaling pathways are still emerging. Current literature indicates that the interaction of PNAM-based nanoparticles with cells is primarily governed by general mechanisms of cellular uptake for nanomaterials.

General Cellular Uptake Mechanism for Nanoparticles:

Caption: Generalized pathway of nanoparticle uptake and intracellular drug delivery.

The cellular uptake of PNAM-based nanoparticles is believed to occur predominantly through endocytosis, a process by which cells internalize molecules and particles by engulfing them. Once inside the cell, the nanoparticles are typically enclosed within endosomes. For drug delivery applications, the encapsulated therapeutic agent must be released from the endosome to reach its intracellular target. This release can be triggered by changes in the endosomal environment, such as a drop in pH.

It is important to note that while PNAM itself is considered bio-inert, the overall biological response can be influenced by the properties of the nanoparticle formulation (e.g., size, surface charge) and the encapsulated drug. To date, there is no conclusive evidence to suggest that poly(this compound) directly and specifically modulates any particular signaling pathway. Its primary role in a biological context is as a safe and effective carrier for therapeutic agents.

Conclusion

This compound is a valuable monomer for the synthesis of biocompatible and water-soluble polymers with significant potential in biomedical research and drug development. The straightforward synthesis of the monomer and its polymer, combined with the favorable properties of poly(this compound), make it an attractive material for a wide range of applications. While the current understanding of its direct interaction with cellular signaling pathways is limited, its role as a versatile and safe platform for the delivery of bioactive molecules is well-established. Future research may further elucidate the subtle interactions between PNAM-based materials and cellular machinery, potentially opening up new avenues for targeted therapies and regenerative medicine.

References

- 1. researchgate.net [researchgate.net]

- 2. Poly(N-acryloylmorpholine): a simple hydrogel system for temporal and spatial control over cell adhesion - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. researchgate.net [researchgate.net]

- 4. frontiersin.org [frontiersin.org]

- 5. Advances in bioinspired polymer hydrogel systems with biomedical functionalities - PMC [pmc.ncbi.nlm.nih.gov]

- 6. researchgate.net [researchgate.net]

- 7. mdpi.com [mdpi.com]

- 8. researchgate.net [researchgate.net]

Synthesis of 4-Acryloylmorpholine: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This in-depth technical guide provides a comprehensive overview of the synthesis of 4-Acryloylmorpholine (ACMO), a versatile monomer widely utilized in polymer chemistry, materials science, and biomedical applications. This document outlines the primary synthetic methodologies, detailed experimental protocols, and comparative quantitative data to assist researchers in the efficient and effective production of this compound.

Introduction

This compound (CAS 5117-12-4) is a water-soluble, amphiphilic acrylamide derivative that has garnered significant interest due to the unique properties of its corresponding polymers.[1][2] These polymers exhibit hydrophilicity, biocompatibility, and solubility in both water and many organic solvents, making them suitable for a range of applications, including the development of hydrogels for drug delivery, solid-phase peptide synthesis, and as components in coatings, adhesives, and UV-curable resins.[1][2][3][4][5][6] This guide focuses on the prevalent methods for synthesizing ACMO from morpholine, providing a practical resource for laboratory and industrial-scale production.

Synthetic Pathways

The synthesis of this compound from morpholine is primarily achieved through the acylation of the secondary amine of the morpholine ring. The most common and well-established methods involve the reaction of morpholine with either acryloyl chloride or acrylic acid.[3] An alternative route utilizing methyl acrylate has also been reported.

Reaction of Morpholine with Acryloyl Chloride

This is a widely employed method for synthesizing ACMO, often performed under Schotten-Baumann conditions.[3][7][8][9][10][11] The reaction involves the nucleophilic attack of the morpholine nitrogen on the carbonyl carbon of acryloyl chloride, generating a hydrochloride byproduct that is neutralized by a base.[3]

Caption: Reaction of Morpholine with Acryloyl Chloride.

Reaction of Morpholine with Acrylic Acid

A more direct route involves the reaction of morpholine with acrylic acid.[3] This method typically requires a dehydration agent to remove the water formed during the amidation reaction, thereby driving the equilibrium towards the product.[3]

Caption: Reaction of Morpholine with Acrylic Acid.

Reaction of Morpholine with Methyl Acrylate

This synthetic route involves a Michael addition followed by an amidation and elimination sequence. Diethylamine is first reacted with methyl acrylate to form an intermediate, which then reacts with morpholine in the presence of a base. The final product is obtained after a catalytic cracking reaction.

Quantitative Data Summary

The following tables summarize the key quantitative data from various reported synthetic procedures for this compound.

Table 1: Synthesis of this compound via Acryloyl Chloride

| Parameter | Value | Reference |

| Reactants | ||

| Morpholine | 10.0 mmol / 0.04 mol | [12] |

| Acryloyl Chloride | 15.0 mmol / 0.02 mol | [12] |

| Base (Triethylamine) | 30.0 mmol | [12] |

| Solvent | ||

| Dichloromethane | 20 mL | [12] |

| Reaction Conditions | ||

| Temperature | 0-5 °C initially, then room temp. | [3][12][13] |

| Reaction Time | 3 - 6 hours | [12][14] |

| Atmosphere | Inert (Argon or Nitrogen) | [12] |

| Yield | 60-90% | [12] |

Table 2: Synthesis of this compound via Methyl Acrylate

| Parameter | Value | Reference |

| Reactants (Step 1) | ||

| Methyl Acrylate | 0.070 mol | [15] |

| Diethylamine | 0.10 mol | [15] |

| MEHQ (inhibitor) | 0.0024 mol | [15] |

| Reactants (Step 2) | ||

| Intermediate from Step 1 | 0.061 mol | [15] |

| Morpholine | 0.073 mol | [15] |

| Sodium Methoxide | 0.031 mol | [15] |

| Reaction Conditions (Step 1) | ||

| Temperature | 65-68 °C | [15] |

| Reaction Time | 1 hour | [15] |

| Reaction Conditions (Step 2) | ||

| Temperature | 80-85 °C | [15] |

| Reaction Time | 5-8 hours | [15] |

| Yield | 44.20% | [15] |

Experimental Protocols

Protocol for Synthesis via Acryloyl Chloride

This protocol is based on a general procedure reported in the literature.[12]

Materials:

-

Morpholine

-

Acryloyl chloride

-

Triethylamine

-

Anhydrous Dichloromethane (DCM)

-

Deionized water

-

Saturated sodium bicarbonate solution

-

Anhydrous sodium sulfate

-

Silica gel for column chromatography

-

Hexane and Ethyl acetate (for elution)

Procedure:

-

In a round-bottom flask under an inert atmosphere (e.g., argon), dissolve acryloyl chloride (0.02 mol) in anhydrous dichloromethane (20 mL).

-

Cool the solution to 0-5 °C using an ice bath.

-

In a separate flask, prepare a solution of morpholine (0.04 mol) in anhydrous dichloromethane (20 mL).

-

Slowly add the morpholine solution to the acryloyl chloride solution at 0-5 °C with constant stirring.

-

After the addition is complete, allow the reaction mixture to warm to room temperature and stir for 3 hours.

-

Filter the resulting precipitate (triethylamine hydrochloride) and wash it with dichloromethane (2 x 10 mL).

-

Combine the organic filtrates and wash successively with water (5 mL) and a saturated solution of sodium bicarbonate (5 mL).

-

Dry the organic layer over anhydrous sodium sulfate.

-

Remove the solvent under reduced pressure.

-

Purify the crude product by column chromatography on silica gel using a hexane-ethyl acetate gradient (from 5:1 to 1:1) as the eluent to obtain pure this compound.

Protocol for Synthesis via Methyl Acrylate

This protocol is adapted from a patented method.[15]

Materials:

-

Methyl acrylate

-

Diethylamine

-

Monomethyl ether hydroquinone (MEHQ) as an inhibitor

-

Morpholine

-

Sodium methoxide

-

Methanol

-

Hydrochloric acid

Procedure: Step 1: Synthesis of 3-methoxy-diethyl methyl propionate

-

In a four-necked flask, combine methyl acrylate (0.070 mol), diethylamine (0.10 mol), and MEHQ (0.0024 mol).

-

Maintain the temperature at 65-68 °C and react for 1 hour.

-

After the reaction, remove the unreacted starting materials by vacuum rotary evaporation to obtain the intermediate product.

Step 2: Synthesis of this compound

-

To the intermediate from Step 1, add morpholine (0.073 mol) and sodium methoxide (0.031 mol).

-

Maintain the temperature at 80-85 °C and react for 5-8 hours.

-

After the reaction, neutralize the mixture with hydrochloric acid.

-

Remove the low-boiling components by vacuum rotary evaporation to obtain the crude product.

-

Dissolve the crude product in methanol and filter to remove sodium chloride.

-

Evaporate the methanol from the mother liquor under vacuum.

-

Add a polymerization inhibitor (e.g., MEHQ) and purify the product by vacuum distillation to obtain this compound.

Experimental Workflow

The following diagram illustrates a general workflow for the synthesis and purification of this compound.

Caption: General Experimental Workflow for ACMO Synthesis.

Characterization Data

The identity and purity of the synthesized this compound can be confirmed by various spectroscopic techniques.

Table 3: Spectroscopic Data for this compound

| Technique | Data | Reference |

| ¹H NMR (ppm) | 3.51-3.73 (m, 8H, NCH₂CH₂O), 5.72 (dd, 1H), 6.29 (dd, 1H), 6.57 (dd, 1H) | [5][12][13] |

| ¹³C NMR (ppm) | 41.74 & 45.66 (CH₂N), 66.22 (CH₂O), 126.64 (C₂), 127.69 (C₃), 164.92 (C₁) | [5][12][13] |

| IR (cm⁻¹) | 2857, 1647, 1612, 1439, 1263, 1238, 1115, 1038, 953 | [5][12][13] |

| Mass Spectrum (m/z) | 141 [M]⁺ (36%), 126 (58%), 86 (72%), 56 (86%), 55 (100%) | [5][12][13] |

Conclusion

This technical guide provides a detailed overview of the primary synthetic routes for this compound from morpholine. The reaction of morpholine with acryloyl chloride remains a highly efficient and widely used method, offering good to excellent yields. The alternative route using acrylic acid presents a more direct approach, while the method involving methyl acrylate offers another synthetic strategy. By following the detailed experimental protocols and considering the quantitative data presented, researchers can effectively synthesize and purify this compound for various research and development applications. The provided characterization data will aid in the confirmation of the final product.

References

- 1. researchgate.net [researchgate.net]

- 2. scielo.br [scielo.br]

- 3. This compound | 5117-12-4 | Benchchem [benchchem.com]

- 4. This compound | cas no. 5117-12-4 | UniVOOK Chemical [univook.com]

- 5. This compound | 5117-12-4 [chemicalbook.com]

- 6. Cas 5117-12-4,this compound | lookchem [lookchem.com]

- 7. byjus.com [byjus.com]

- 8. api.repository.cam.ac.uk [api.repository.cam.ac.uk]

- 9. Schotten-Baumann Reaction [organic-chemistry.org]

- 10. SATHEE: Chemistry Schotten Baumann Reaction [sathee.iitk.ac.in]

- 11. jk-sci.com [jk-sci.com]

- 12. Synthesis, Hazard and Application of N-Acryloylmorpholine_Chemicalbook [chemicalbook.com]

- 13. This compound synthesis - chemicalbook [chemicalbook.com]

- 14. Buy this compound | 5117-12-4 [smolecule.com]

- 15. CN103772324A - Synthetic improvement method of acryloylmorpholine - Google Patents [patents.google.com]

4-Acryloylmorpholine: A Technical Guide to CAS Number and Safety Data

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides comprehensive information on the Chemical Abstracts Service (CAS) number and detailed safety data for 4-Acryloylmorpholine. The information is intended for professionals in research, scientific, and drug development fields to ensure safe handling and use of this compound.

Chemical Identification

| Identifier | Value |

| Chemical Name | This compound |

| Synonyms | 1-(Morpholin-4-yl)propenone, N-Acryloylmorpholine, ACMO |

| CAS Number | 5117-12-4[1][2][3][4][5] |

| Molecular Formula | C₇H₁₁NO₂[1][2][3] |

| Molecular Weight | 141.17 g/mol [1][2][3] |

| Structure | |

| C=CC(=O)N1CCOCC1 |

GHS Hazard and Safety Information

This compound is classified as a hazardous chemical. Adherence to safety recommendations is crucial.

Signal Word: Danger [1][2][5][6][7]

GHS Pictograms:

| Pictogram | GHS Code | Hazard Class |

|

| GHS05 | Corrosion |

|

| GHS07 | Skin Irritation/Sensitization, Acute Toxicity (harmful) |

|

| GHS08 | Specific Target Organ Toxicity |

Hazard Statements: [1][6][7][8][9]

-

H302: Harmful if swallowed.

-

H317: May cause an allergic skin reaction.

-

H318: Causes serious eye damage.

-

H373: May cause damage to organs through prolonged or repeated exposure.

-

H335: May cause respiratory irritation.[8]

-

H351: Suspected of causing cancer.[8]

-

H361: Suspected of damaging fertility or the unborn child.[8]

Precautionary Statements: [1][6][10][11][12][13][14]

| Code | Statement |

| Prevention | |

| P260 | Do not breathe dust/fume/gas/mist/vapors/spray. |

| P264 | Wash skin thoroughly after handling. |

| P270 | Do not eat, drink or smoke when using this product. |

| P272 | Contaminated work clothing should not be allowed out of the workplace. |

| P280 | Wear protective gloves/protective clothing/eye protection/face protection. |

| Response | |

| P301 + P312 | IF SWALLOWED: Call a POISON CENTER or doctor/physician if you feel unwell. |

| P302 + P352 | IF ON SKIN: Wash with plenty of soap and water. |

| P305 + P351 + P338 | IF IN EYES: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing. |

| P310 | Immediately call a POISON CENTER or doctor/physician. |

| P333 + P313 | If skin irritation or rash occurs: Get medical advice/attention. |

| P362 + P364 | Take off contaminated clothing and wash it before reuse. |

| Storage | |

| P403 | Store in a well-ventilated place. |

| Disposal | |

| P501 | Dispose of contents/container to an approved waste disposal plant. |

Quantitative Toxicity Data

The following table summarizes the key quantitative toxicity data for this compound.

| Test | Species | Route | Value | Reference |

| Acute Oral Toxicity (LD50) | Rat | Oral | 588 mg/kg | [10][11][15] |

| Acute Dermal Toxicity (LD50) | Rat | Dermal | >2,000 mg/kg | [10] |

| Acute Inhalation Toxicity (LC50) | Rat | Inhalation | 5,280 mg/kg (4 hours) | [10] |

Experimental Protocols

The toxicity data presented are based on standardized testing guidelines from the Organisation for Economic Co-operation and Development (OECD). Below are summaries of the methodologies for the key experiments cited.

Acute Oral Toxicity - OECD Test Guideline 401

This guideline details a method for assessing the acute toxic effects of a substance administered orally.[10] Although this specific guideline has been deleted and replaced by alternative methods that reduce the number of animal subjects, the fundamental procedure is as follows:

-

Test Animals: Healthy, young adult rodents (commonly rats) are used.[10] Animals are acclimatized to laboratory conditions.[10]

-

Dosing: The test substance is administered in graduated doses to several groups of animals, with one dose per group.[10] Administration is typically done in a single dose by gavage.[10] Animals are fasted before administration.[10]

-

Observation: Animals are observed for mortality, signs of toxicity, and behavioral changes for at least 14 days. Observations of effects and deaths are made.[10]

-

Data Analysis: The LD50 (the dose estimated to be lethal to 50% of the animals) is calculated from the mortality data.

Acute Eye Irritation/Corrosion - OECD Test Guideline 405

This test is designed to evaluate the potential of a substance to cause eye irritation or corrosion.[1]

-

Test Animals: Albino rabbits are typically used for this test.[1][3]

-

Procedure: A single dose of the test substance is applied to the conjunctival sac of one eye of the animal.[3][4][6] The other eye remains untreated and serves as a control.[1][3][6] The use of topical anesthetics and systemic analgesics is recommended to minimize pain and distress.[1][2]

-

Observation: The eyes are examined at specific intervals (e.g., 1, 24, 48, and 72 hours) after application.[1][3] The degree of eye irritation is scored based on lesions of the cornea (opacity), iris, and conjunctiva (redness and swelling).[1][3] The observation period can extend up to 21 days to assess the reversibility of effects.[1]

-

Classification: The substance is classified based on the severity and reversibility of the ocular lesions observed. A sequential testing strategy is often employed, starting with one animal, to minimize the number of animals used.[2]

Skin Sensitization - OECD Test Guideline 406

This guideline describes procedures to determine the potential of a substance to cause skin sensitization. The Guinea Pig Maximisation Test (GPMT) is one of the preferred methods.[7][11][15][16]

-

Test Animals: Young adult guinea pigs are used.[15][17] A test group (minimum of 10 animals) and a control group (minimum of 5 animals) are required.[7][16]

-

Induction Phase:

-

Intradermal Injection: The test animals receive intradermal injections of the test substance (with an adjuvant like Freund's Complete Adjuvant to enhance the immune response) to induce sensitization.[11][15]

-

Topical Application: One week later, the test substance is applied topically to the same area and occluded for 48 hours.[11]

-

-

Challenge Phase: After a rest period of 10-14 days, both the test and control groups are exposed to a challenge dose of the substance via topical application.[7][17]

-

Observation: The skin at the application site is observed for signs of allergic reaction (erythema and edema) at approximately 24 and 48 hours after the challenge.[17]

-

Evaluation: The incidence and severity of skin reactions in the test group are compared to the control group. A substance is classified as a sensitizer if a specified percentage of test animals show a positive reaction.[11]

Safe Handling and Emergency Workflow

Proper handling of this compound is essential to minimize exposure and ensure laboratory safety. The following diagram illustrates a logical workflow for the safe handling of this chemical.

References

- 1. nucro-technics.com [nucro-technics.com]

- 2. ntp.niehs.nih.gov [ntp.niehs.nih.gov]

- 3. oecd.org [oecd.org]

- 4. catalog.labcorp.com [catalog.labcorp.com]

- 5. oecd.org [oecd.org]

- 6. ntp.niehs.nih.gov [ntp.niehs.nih.gov]

- 7. oecd.org [oecd.org]

- 8. scribd.com [scribd.com]

- 9. oecd.org [oecd.org]

- 10. ntp.niehs.nih.gov [ntp.niehs.nih.gov]

- 11. Guinea pig maximisation test - Wikipedia [en.wikipedia.org]

- 12. chemicalbook.com [chemicalbook.com]

- 13. assets.thermofisher.com [assets.thermofisher.com]

- 14. labchem-wako.fujifilm.com [labchem-wako.fujifilm.com]

- 15. ntp.niehs.nih.gov [ntp.niehs.nih.gov]

- 16. oecd.org [oecd.org]

- 17. catalog.labcorp.com [catalog.labcorp.com]

Solubility of 4-Acryloylmorpholine in Organic Solvents: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Introduction

4-Acryloylmorpholine (ACMO) is a versatile monomer widely utilized in the synthesis of polymers for various applications, including hydrogels, coatings, and drug delivery systems. Its unique properties, such as low viscosity and good thermal stability, make it a valuable component in formulation development. A critical parameter for its effective use is its solubility in various organic solvents, which dictates its processability and compatibility with other components in a formulation. This technical guide provides a comprehensive overview of the solubility of this compound in common organic solvents, along with a detailed experimental protocol for its quantitative determination.

Qualitative Solubility Data

For aqueous systems, this compound is highly soluble, with a reported solubility of 1000 g/L in water at 20°C.[6][7]

Table 1: Qualitative Solubility of this compound in Various Solvents

| Solvent Class | Solvent | Solubility |

| Aromatic Hydrocarbons | Toluene | Soluble |

| Benzene | Soluble | |

| Halogenated Hydrocarbons | Chloroform | Soluble[1][2][3] |

| Ketones | Acetone | Soluble, Moderately Soluble[5] |

| Alcohols | General Alcohols | Soluble[1][2][3] |

| Ethanol | Moderately Soluble[5] | |

| Ethers | Tetrahydrofuran (THF) | Soluble[1][2][3] |

| Dioxane | Soluble[1][2][3] | |

| General Ethers | Soluble | |

| Esters | General Esters | Soluble |

| Aliphatic Hydrocarbons | n-Hexane | Insoluble[4] |

| Aqueous | Water | 1000 g/L at 20°C[6][7] |

Experimental Protocol for Quantitative Solubility Determination

To obtain precise solubility values, a standardized experimental procedure is essential. The following protocol outlines the isothermal saturation method coupled with gravimetric analysis, a reliable technique for determining the solubility of a liquid solute in a liquid solvent.

Principle

An excess amount of the solute (this compound) is mixed with the solvent of interest and agitated at a constant temperature until the solution becomes saturated. The undissolved solute is then separated from the saturated solution, and the concentration of the solute in the solution is determined by gravimetric analysis.

Materials and Equipment

-

This compound (solute)

-

Organic solvent of interest (e.g., ethanol, acetone, toluene)

-

Analytical balance (accurate to ±0.0001 g)

-

Thermostatic shaker bath or magnetic stirrer with a hotplate

-

Centrifuge

-

Syringe filters (0.2 µm, solvent-compatible)

-

Glass vials with screw caps

-

Pipettes and volumetric flasks

-

Drying oven

Procedure

-

Sample Preparation: Add an excess of this compound to a series of glass vials.

-

Solvent Addition: To each vial, add a known volume of the desired organic solvent. Ensure there is an excess of the solute, which will remain undissolved.

-

Equilibration: Tightly cap the vials and place them in a thermostatic shaker bath set to the desired temperature (e.g., 25°C). Agitate the mixtures for a sufficient time (e.g., 24-48 hours) to ensure equilibrium is reached. The presence of a stable, undissolved phase of this compound indicates that the solution is saturated.

-

Phase Separation: After equilibration, allow the vials to stand undisturbed at the set temperature for at least 2 hours to allow the undissolved solute to settle. For finer separation, centrifuge the vials at a moderate speed.

-

Sample Collection: Carefully withdraw a known volume of the clear, saturated supernatant using a pipette. To ensure no undissolved solute is transferred, it is recommended to filter the supernatant through a syringe filter.

-

Gravimetric Analysis: a. Weigh a clean, dry evaporating dish on an analytical balance (W1). b. Transfer the collected supernatant to the pre-weighed evaporating dish and weigh it again (W2). c. Place the evaporating dish in a drying oven at a temperature sufficient to evaporate the solvent without degrading the this compound (a temperature below its boiling point of 158°C at 50 mmHg is recommended, and a vacuum oven can be used to facilitate evaporation at a lower temperature). d. Once the solvent has completely evaporated, cool the dish in a desiccator and weigh it (W3). e. Repeat the drying and weighing process until a constant weight is achieved.

-

Calculation:

-

Mass of the saturated solution = W2 - W1

-

Mass of the dissolved this compound = W3 - W1

-

Mass of the solvent = (W2 - W1) - (W3 - W1)

-

Solubility ( g/100 g solvent) = [(Mass of dissolved this compound) / (Mass of the solvent)] x 100

-

Experimental Workflow Visualization

The following diagram illustrates the key steps in the experimental workflow for determining the solubility of this compound in an organic solvent.

Caption: Workflow for determining this compound solubility.

Conclusion

This technical guide provides a summary of the known qualitative solubility of this compound in various organic solvents and a detailed experimental protocol for its quantitative determination. While a comprehensive database of quantitative solubility is not currently available, the provided methodology will enable researchers and formulation scientists to accurately measure this critical parameter for their specific applications. Understanding the solubility of this compound is fundamental for its effective use in the development of advanced materials and drug delivery systems.

References

- 1. This compound | 5117-12-4 [chemicalbook.com]

- 2. This compound CAS#: 5117-12-4 [m.chemicalbook.com]

- 3. This compound | 5117-12-4 | Benchchem [benchchem.com]

- 4. scielo.br [scielo.br]

- 5. Page loading... [wap.guidechem.com]

- 6. chembk.com [chembk.com]

- 7. Cas 5117-12-4,this compound | lookchem [lookchem.com]

The Polymerization of 4-Acryloylmorpholine: A Technical Guide to Mechanisms and Protocols

For Researchers, Scientists, and Drug Development Professionals

This in-depth technical guide delves into the core mechanisms governing the polymerization of 4-Acryloylmorpholine (NAM), a versatile monomer increasingly utilized in the development of advanced biomaterials and drug delivery systems. This document provides a comprehensive overview of the primary polymerization techniques, detailed experimental protocols, and a comparative analysis of the resulting polymer characteristics.

Introduction to this compound and its Polymer (PNAM)

This compound (NAM) is a hydrophilic, non-ionic, and biocompatible monomer. Its polymer, poly(this compound) (PNAM), exhibits excellent water solubility and has garnered significant attention for its potential in biomedical applications, including hydrogel formation, drug delivery, and as a component of "smart" stimuli-responsive materials. The ability to precisely control the molecular weight, architecture, and functionality of PNAM is crucial for tailoring its properties to specific applications. This guide will explore the primary methods to achieve this control: free radical polymerization and controlled radical polymerization techniques such as Reversible Addition-Fragmentation chain Transfer (RAFT) polymerization and Atom Transfer Radical Polymerization (ATRP).

Polymerization Mechanisms

The polymerization of this compound proceeds via the addition polymerization of its vinyl group. The specific mechanism employed dictates the level of control over the final polymer structure.

Free Radical Polymerization

Conventional free radical polymerization is a robust and straightforward method for polymerizing NAM.[1] It involves three main steps: initiation, propagation, and termination.

-

Initiation: A free radical initiator, such as azobisisobutyronitrile (AIBN) or a redox initiator system, is thermally or photochemically decomposed to generate initial radical species.

-

Propagation: The initiator radical adds to the double bond of a NAM monomer, creating a new monomer radical. This new radical then reacts with subsequent NAM monomers, rapidly extending the polymer chain.

-

Termination: The growth of polymer chains is terminated by bimolecular reactions between two growing radical chains (combination or disproportionation) or by chain transfer to a solvent or monomer.

While simple to implement, free radical polymerization offers limited control over molecular weight distribution (resulting in high dispersity, Đ), polymer architecture, and end-group functionality.

Reversible Addition-Fragmentation chain Transfer (RAFT) Polymerization

RAFT polymerization is a powerful controlled radical polymerization (CRP) technique that allows for the synthesis of polymers with predetermined molecular weights, low dispersity, and complex architectures. The control is achieved by the addition of a RAFT agent, typically a thiocarbonylthio compound, which mediates the polymerization process through a reversible chain transfer mechanism.

The key steps in RAFT polymerization are:

-

Initiation: Similar to free radical polymerization, radicals are generated by a conventional initiator.

-

Reversible Chain Transfer: The propagating radical adds to the C=S bond of the RAFT agent, forming a dormant intermediate radical. This intermediate can then fragment to release either the initial propagating radical or a new radical derived from the RAFT agent, which then initiates the polymerization of the monomer.

-

Re-initiation: The newly formed radical initiates the growth of a new polymer chain.

-

Equilibrium: A dynamic equilibrium is established between active (propagating) and dormant (RAFT-adduct) polymer chains. This equilibrium ensures that all chains have an equal opportunity to grow, leading to a narrow molecular weight distribution.

A key characteristic of a well-controlled RAFT polymerization is a linear increase in the number-average molecular weight (Mn) with monomer conversion.[2][3]

Atom Transfer Radical Polymerization (ATRP)

ATRP is another widely used CRP method that provides excellent control over polymer synthesis. It involves the reversible transfer of a halogen atom (typically chlorine or bromine) between a dormant species (an alkyl halide) and an active propagating radical, catalyzed by a transition metal complex (commonly copper-based).

The fundamental equilibrium in ATRP is between the dormant alkyl halide species and the active radical species. The position of this equilibrium, which is determined by the catalyst, ligand, initiator, and solvent, dictates the concentration of radicals and thus the rate of polymerization and the degree of control. For acrylamide-type monomers like NAM, careful selection of the catalyst and ligand system is crucial to prevent catalyst deactivation through coordination with the amide group.

Quantitative Data on this compound Polymerization

The following tables summarize quantitative data from various studies on the polymerization of this compound, providing a comparative overview of different techniques and conditions.

RAFT Polymerization of NAM

| Initiator | RAFT Agent | [Monomer]:[RAFT Agent]:[Initiator] | Solvent | Temp. (°C) | Time (h) | Conversion (%) | Mn ( g/mol ) | Đ (Mw/Mn) | Reference |

| AIBN | BPAT | 125:1:0.2 | Dioxane | 80 | 2 | 27 | 5,194 | - | [2][3] |

| AIBN | BPAT | 125:1:0.2 | Dioxane | 80 | 4 | 59 | 13,194 | - | [2][3] |

| AIBN | BPAT | 125:1:0.2 | Dioxane | 80 | 6 | 78 | - | - | [2][3] |

| AIBN | BPAT | 125:1:0.2 | Dioxane | 80 | 8 | 85 | - | - | [2][3] |

| AIBN | CTPP | - | - | - | - | - | ~2,400 | - | [4] |

| VA-044 | BM1433 | - | Water | 46 | 3 | 89 (for HEAC) | 23,900 | 1.27 | [5] |

BPAT: Benzyl 1-(2-propynyl) trithiocarbonate; CTPP: 2-Cyano-2-propyl benzodithioate; AIBN: Azobisisobutyronitrile; VA-044: 2,2′-Azobis(2-methylpropionamidine)dihydrochloride; BM1433: 4-Cyano-4-(ethylsulfanylthiocarbonyl)sulfanylpentanoic acid; HEAC: 2-Hydroxyethyl acrylamide.

Free Radical Photopolymerization for Hydrogel Synthesis

| Monomer Composition (wt%) | Crosslinker (PEG-DA, wt%) | Photoinitiator (Irgacure® 184, wt%) | Gelation (%) | Equilibrium Swelling Ratio (in water) | Reference |

| 4-AcM (50), HEMA (50) | 1 | 3 | 93 | 18.5 | [6] |

| 4-AcM (60), HEMA (40) | 1 | 3 | 94 | 22.1 | [6] |

| 4-AcM (70), HEMA (30) | 1 | 3 | 95 | 25.8 | [6] |

| 4-AcM (80), HEMA (20) | 1 | 3 | 95 | 29.3 | [6] |

4-AcM: this compound; HEMA: 2-Hydroxyethyl methacrylate; PEG-DA: Poly(ethylene glycol) diacrylate.

Experimental Protocols

This section provides detailed methodologies for key polymerization experiments.

Protocol for Surface-Initiated RAFT Polymerization of NAM

This protocol describes the "grafting from" approach to synthesize PNAM brushes on a silicon surface.

Materials:

-

This compound (NAM), inhibitor removed

-

Azobisisobutyronitrile (AIBN), recrystallized

-

Benzyl 1-(2-propynyl) trithiocarbonate (BPAT) as RAFT agent

-

Dioxane, anhydrous

-

Trioxane (internal standard for NMR)

-

BPAT-functionalized silicon wafers

-

Nitrogen gas

-

Hexane, Dichloromethane

Procedure:

-

Prepare a polymerization solution by dissolving NAM, free BPAT RAFT agent, AIBN, and trioxane in dioxane in a molar ratio of NAM:free RAFT agent:AIBN of 125:1:0.2. The molar ratio of NAM to trioxane should be 6:1.

-

Place the BPAT-immobilized silicon wafer into the polymerization solution in a reaction vessel.

-

Purge the vessel with nitrogen gas for 30 minutes to remove oxygen.

-

While maintaining a nitrogen atmosphere, place the reaction vessel in a preheated oil bath at 80°C and stir gently.

-

Allow the polymerization to proceed for the desired time (e.g., 2, 4, 6, or 8 hours).

-

To quench the polymerization, remove the substrate from the solution and expose it to air.

-

Rinse the polymer-grafted substrate thoroughly with dioxane and dichloromethane to remove any physisorbed polymer and unreacted monomer.

-

To analyze the free polymer formed in solution, precipitate the bulk polymer by adding the reaction mixture to an excess of cold hexane.

-

Filter the precipitated polymer and redissolve it in a minimal amount of dioxane.

-

Repeat the precipitation-dissolution process twice to ensure high purity.

-

Dry the final polymer product under vacuum.

Characterization:

-

The molecular weight and conversion of the free polymer can be determined by ¹H NMR spectroscopy by comparing the integrals of the polymer peaks to the internal standard (trioxane).

-

The thickness and grafting density of the polymer brushes on the silicon wafer can be characterized by ellipsometry, X-ray photoelectron spectroscopy (XPS), and atomic force microscopy (AFM).

Protocol for Free Radical Photopolymerization of NAM-based Hydrogels

This protocol outlines the synthesis of a crosslinked PNAM hydrogel using UV-initiated polymerization.

Materials:

-

This compound (4-AcM)

-

2-Hydroxyethyl methacrylate (HEMA)

-

Poly(ethylene glycol) diacrylate (PEG-DA) as a crosslinker

-

Irgacure® 184 as a photoinitiator

-

Deionized water

Procedure:

-

Prepare a prepolymer solution by mixing the desired amounts of 4-AcM, HEMA, PEG-DA, and water. For example, a formulation could contain 70 wt% 4-AcM, 30 wt% HEMA, 1 wt% PEG-DA, and 20 wt% water.

-

Add the photoinitiator (e.g., 3 wt% of the total monomer mass) to the solution and mix until it is completely dissolved.

-

Inject the prepolymer solution between two glass plates separated by a spacer of a defined thickness.

-

Expose the setup to a UV lamp for a specified time (e.g., 180 seconds) to initiate polymerization and crosslinking.

-

After polymerization, carefully separate the glass plates to obtain the hydrogel film.

-

Immerse the hydrogel in a large volume of distilled water for several days, changing the water periodically, to remove any unreacted monomers and photoinitiator.

-

The purified hydrogel can then be dried (e.g., by freeze-drying) for further characterization.

Characterization:

-

The gelation percentage can be determined by comparing the weight of the dried hydrogel after extraction to the initial weight of the monomers.

-

The equilibrium swelling ratio can be calculated by measuring the weight of the hydrogel in its swollen and dry states.

Visualizing Polymerization Mechanisms and Workflows

The following diagrams, generated using the DOT language, illustrate the key polymerization mechanisms and a typical experimental workflow.

Free Radical Polymerization of this compound

References

- 1. radtech.org [radtech.org]

- 2. Synthesis and kinetic analysis of poly(N-acryloylmorpholine) brushes via surface initiated RAFT polymerization - PMC [pmc.ncbi.nlm.nih.gov]

- 3. researchgate.net [researchgate.net]

- 4. Synthesis of poly(N-acryloylmorpholine) macromonomers using RAFT and their copolymerization with methacrylic acid for the design of graft copolymer additives for concrete - Polymer Chemistry (RSC Publishing) [pubs.rsc.org]

- 5. Low-Viscosity Route to High-Molecular-Weight Water-Soluble Polymers: Exploiting the Salt Sensitivity of Poly(N-acryloylmorpholine) - PMC [pmc.ncbi.nlm.nih.gov]

- 6. scielo.br [scielo.br]

Spectroscopic Profile of 4-Acryloylmorpholine: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth analysis of the spectroscopic properties of the 4-Acryloylmorpholine (4-AM) monomer. This compound is a versatile monomer utilized in the synthesis of polymers for a range of applications, including hydrogels for drug delivery and biocompatible materials. A thorough understanding of its spectroscopic characteristics is essential for its identification, purity assessment, and the analysis of its polymerization kinetics.

Molecular Structure and Properties

This compound (C₇H₁₁NO₂) is a derivative of morpholine and acrylic acid, combining the hydrophilic nature of the morpholine ring with the reactive vinyl group of the acryloyl moiety.[1] This unique structure confers its solubility in water and many organic solvents, making it a valuable component in polymer chemistry.[2][3]

Key Properties:

Spectroscopic Data

The following tables summarize the key quantitative data obtained from the spectroscopic analysis of this compound.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a powerful tool for elucidating the molecular structure of this compound.

Table 1: ¹H NMR Spectroscopic Data for this compound [2][3]

| Chemical Shift (δ, ppm) | Multiplicity | Coupling Constant (J, Hz) | Assignment |

| 6.57 | dd | 16.7, 10.6 | Vinyl CH |

| 6.29 | dd | 16.7, 1.9 | Vinyl CH₂ (trans) |

| 5.72 | dd | 10.6, 1.9 | Vinyl CH₂ (cis) |

| 3.51-3.73 | m | - | Morpholine N-CH₂ and O-CH₂ |

Table 2: ¹³C NMR Spectroscopic Data for this compound [2][3]

| Chemical Shift (δ, ppm) | Assignment |

| 164.92 | Carbonyl C=O |

| 127.69 | Vinyl CH |

| 126.64 | Vinyl CH₂ |

| 66.22 | Morpholine O-CH₂ |

| 45.66, 41.74 | Morpholine N-CH₂ |

Fourier-Transform Infrared (FT-IR) Spectroscopy

FT-IR spectroscopy provides information about the functional groups present in the this compound molecule.

Table 3: FT-IR Spectroscopic Data for this compound [2][3]

| Wavenumber (cm⁻¹) | Assignment |

| 2857 | C-H stretch (aliphatic) |

| 1647 | C=O stretch (amide) |

| 1612 | C=C stretch (vinyl) |

| 1439 | CH₂ scissoring |

| 1263, 1238 | C-N stretch |

| 1115 | C-O-C stretch (ether) |

Mass Spectrometry (MS)

Mass spectrometry is used to determine the molecular weight and fragmentation pattern of this compound.

Table 4: Mass Spectrometry Data for this compound [2][3]

| m/z | Relative Intensity (%) | Assignment |

| 141 | 36 | [M]⁺ (Molecular ion) |

| 126 | 58 | [M - CH₃]⁺ |

| 112 | 22 | [M - C₂H₅]⁺ |

| 86 | 72 | [M - C₃H₃O]⁺ |

| 56 | 86 | [C₃H₄O]⁺ |

| 55 | 100 | [C₃H₃O]⁺ |

Ultraviolet-Visible (UV-Vis) Spectroscopy

UV-Vis spectroscopy is particularly relevant for applications involving photopolymerization.[1] In such processes, this compound is often part of a photoreactive resin, and its UV-Vis spectrum helps in determining the appropriate photoinitiator and curing conditions.

Experimental Protocols

The following are detailed methodologies for the key spectroscopic analyses of this compound.

NMR Spectroscopy (¹H and ¹³C)

Objective: To obtain high-resolution ¹H and ¹³C NMR spectra for structural elucidation.

Methodology:

-

Sample Preparation: Dissolve approximately 5-10 mg of this compound in 0.6-0.7 mL of a deuterated solvent (e.g., CDCl₃, D₂O) in a standard 5 mm NMR tube. The use of deuterated solvents is crucial to avoid large solvent signals that would obscure the analyte's signals.

-

Instrument Setup:

-

Place the NMR tube in the spectrometer's probe.

-

Lock the spectrometer onto the deuterium signal of the solvent.

-

Shim the magnetic field to achieve homogeneity, which is essential for high-resolution spectra.

-

-

¹H NMR Acquisition:

-

Acquire the spectrum using a standard pulse sequence.

-

Set the spectral width to cover the expected range of proton chemical shifts (typically 0-12 ppm).

-

The number of scans can be adjusted to achieve an adequate signal-to-noise ratio.

-

-

¹³C NMR Acquisition:

-

Acquire the spectrum using a proton-decoupled pulse sequence to simplify the spectrum to single lines for each unique carbon.

-

Set the spectral width to cover the expected range of carbon chemical shifts (typically 0-200 ppm).

-

A larger number of scans is usually required for ¹³C NMR due to the low natural abundance of the ¹³C isotope.

-

-

Data Processing:

-

Apply Fourier transformation to the acquired free induction decay (FID).

-

Phase the spectrum to obtain pure absorption peaks.

-

Calibrate the chemical shift scale using the residual solvent peak or an internal standard (e.g., tetramethylsilane, TMS).

-

Integrate the peaks in the ¹H NMR spectrum to determine the relative ratios of different protons.

-

FT-IR Spectroscopy

Objective: To identify the functional groups present in this compound.

Methodology:

-

Sample Preparation (Attenuated Total Reflectance - ATR):

-

Ensure the ATR crystal (e.g., diamond, germanium) is clean.

-

Place a small drop of liquid this compound directly onto the crystal.

-

-

Instrument Setup:

-

Select the desired spectral range (e.g., 4000 to 400 cm⁻¹).

-

Set the resolution (e.g., 4 cm⁻¹).

-

-

Data Acquisition:

-

Collect a background spectrum of the clean, empty ATR crystal. This will be automatically subtracted from the sample spectrum.

-

Acquire the sample spectrum. Averaging multiple scans (e.g., 16 or 32) will improve the signal-to-noise ratio.

-

-

Spectral Interpretation:

-

Identify characteristic absorption bands corresponding to specific functional groups by comparing the peak positions to correlation charts.

-

Mass Spectrometry

Objective: To determine the molecular weight and fragmentation pattern of this compound.

Methodology:

-

Sample Preparation:

-

Prepare a dilute solution of this compound in a suitable volatile solvent (e.g., acetonitrile, methanol).

-

-

Instrument Setup:

-

Choose an appropriate ionization technique, such as Electrospray Ionization (ESI) or Electron Impact (EI).

-

Calibrate the mass analyzer using a known standard.

-

-

Data Acquisition:

-

Introduce the sample into the mass spectrometer.

-

Acquire the mass spectrum over a suitable mass range (e.g., m/z 50-200).

-

-

Data Analysis:

-

Identify the molecular ion peak ([M]⁺ or [M+H]⁺).

-

Analyze the fragmentation pattern to identify characteristic fragment ions, which can provide further structural information.

-

Synthesis and Polymerization Pathways

Diagrams illustrating the synthesis and polymerization of this compound are provided below.

References

- 1. drawellanalytical.com [drawellanalytical.com]

- 2. Liquid Samples : Shimadzu (Europe) [shimadzu.eu]

- 3. 29.9 1H NMR Spectroscopy – Organic and Biochemistry Supplement to Enhanced Introductory College Chemistry [ecampusontario.pressbooks.pub]

- 4. researchgate.net [researchgate.net]

- 5. scribd.com [scribd.com]

A Technical Guide to the Thermal Properties of Poly(4-Acryloylmorpholine)

For Researchers, Scientists, and Drug Development Professionals

Poly(4-Acryloylmorpholine) (PNAM) is a thermoresponsive polymer of significant interest in the biomedical field, particularly for applications in drug delivery, tissue engineering, and as "smart" materials.[1][2][3] Its thermal behavior is a critical determinant of its functionality. This guide provides an in-depth overview of the key thermal properties of PNAM, detailed experimental protocols for their characterization, and logical diagrams to illustrate the underlying principles and workflows.

Core Thermal Properties

The utility of PNAM in various applications is dictated by its distinct thermal transitions. The primary properties of interest are its glass transition temperature (Tg) in the solid state and its lower critical solution temperature (LCST) in aqueous solutions.

Quantitative Thermal Property Data

The following table summarizes the key quantitative thermal properties of poly(this compound) as reported in the literature.

| Thermal Property | Value | Notes |

| Glass Transition Temperature (Tg) | 145 °C | For the homopolymer.[4] |

| Lower Critical Solution Temperature (LCST) | ~88 °C - 95 °C | In aqueous solutions. The exact temperature can be influenced by factors such as polymer concentration and the presence of comonomers.[5] |

Experimental Protocols for Thermal Characterization

Accurate determination of the thermal properties of PNAM is essential for its application. The following sections detail the standard experimental methodologies for measuring Tg, thermal decomposition, and LCST.

Determination of Glass Transition Temperature (Tg) and Thermal Decomposition (Td)

1. Thermogravimetric Analysis (TGA)

TGA is employed to determine the thermal stability and decomposition profile of the polymer.[6][7]

-

Objective: To identify the onset temperature of decomposition and to ensure that subsequent analyses, such as DSC, are performed within the polymer's stable temperature range.

-

Instrumentation: A thermogravimetric analyzer consisting of a precision microbalance, a programmable furnace, and a controlled gas environment.[6]

-

Sample Preparation: Typically, 5–10 mg of the PNAM sample is placed in a lightweight, inert sample pan.[6]

-

Experimental Procedure:

-

Data Analysis: The resulting TGA curve plots the percentage of initial mass versus temperature. The derivative of this curve (DTG) shows the rate of mass loss.[6] The onset of significant mass loss indicates the beginning of thermal decomposition.

2. Differential Scanning Calorimetry (DSC)

DSC is the primary technique for measuring the glass transition temperature (Tg) of PNAM.[8][9]

-

Objective: To determine the temperature at which the amorphous regions of the polymer transition from a rigid, glassy state to a more flexible, rubbery state.

-

Instrumentation: A differential scanning calorimeter that measures the difference in heat flow between a sample and a reference pan.[9]

-

Sample Preparation: A small amount of the polymer sample, typically 5–10 mg, is weighed and hermetically sealed in an aluminum pan.[9][10] An empty, sealed pan is used as a reference.

-

Experimental Procedure:

-

The sample and reference pans are placed in the DSC instrument.

-

The samples are subjected to a controlled heating and cooling cycle at a typical rate of 10-20 °C per minute.[9] An initial heating cycle is often used to erase the polymer's prior thermal history.

-

The heat flow to the sample and reference is monitored as a function of temperature.

-

-

Data Analysis: The glass transition is observed as a step-like change in the baseline of the DSC thermogram.[8] The Tg is typically determined as the midpoint of this transition.

Determination of Lower Critical Solution Temperature (LCST)

The LCST is the temperature above which a polymer solution undergoes a reversible phase separation from a soluble to an insoluble state.[11][12] This is a key characteristic of thermoresponsive polymers like PNAM.

1. Turbidimetry via UV-Vis Spectrophotometry

This is a straightforward and common method to determine the cloud point (Tcp), which is often taken as the LCST.[11]

-

Objective: To measure the temperature at which the polymer solution becomes visibly cloudy due to polymer aggregation.

-

Instrumentation: A UV-Vis spectrophotometer equipped with a temperature controller.

-

Sample Preparation: A solution of PNAM in the desired solvent (typically water) is prepared at a specific concentration (e.g., 5-10 mg/mL).[13][14]

-

Experimental Procedure:

-

Data Analysis: The LCST is typically defined as the temperature at which there is a sharp decrease in transmittance (or increase in absorbance) as the solution becomes turbid.

2. Differential Scanning Calorimetry (DSC) for LCST

DSC can also be used to measure the endothermic transition associated with the LCST.[11]

-

Objective: To measure the heat absorbed by the polymer solution during the phase transition.

-

Instrumentation: A differential scanning calorimeter.

-

Sample Preparation: A sample of the PNAM solution and a reference of the pure solvent are hermetically sealed in DSC pans to prevent solvent evaporation.[11]

-

Experimental Procedure:

-

The sample and reference pans are heated at a constant rate (e.g., 1-10 °C/min) through the expected LCST range.[11]

-

The differential heat flow between the sample and reference is recorded.

-

-

Data Analysis: The LCST is identified as the onset or peak of the endothermic event in the DSC thermogram. The area under the peak corresponds to the enthalpy of the phase transition.[11]

Visualizing Thermal Behavior and Experimental Workflows

The following diagrams, generated using Graphviz (DOT language), illustrate the key concepts and processes related to the thermal properties of PNAM.

Caption: Thermoresponsive behavior of Poly(this compound) in aqueous solution.

Caption: Experimental workflow for the thermal analysis of Poly(this compound).

References

- 1. scielo.br [scielo.br]

- 2. This compound | 5117-12-4 | Benchchem [benchchem.com]

- 3. pubs.acs.org [pubs.acs.org]

- 4. ACMO™ï¼Acryloyl morpholineï¼ï½Productsï½KJ Chemicals Corporation [kjchemicals.co.jp]

- 5. Tunable Temperature Response of a Thermochromic Photonic Gel Sensor Containing N-Isopropylacrylamide and 4-Acryloyilmorpholine - PMC [pmc.ncbi.nlm.nih.gov]

- 6. Thermogravimetric Analysis (TGA) for Polymer Characterization: Thermal Stability and Composition – Advances in Polymer Science [ncstate.pressbooks.pub]

- 7. eng.uc.edu [eng.uc.edu]

- 8. polymerscience.physik.hu-berlin.de [polymerscience.physik.hu-berlin.de]

- 9. infinitalab.com [infinitalab.com]

- 10. How to Perform a Differential Scanning Calorimetry Analysis of a Polymer : 14 Steps - Instructables [instructables.com]

- 11. benchchem.com [benchchem.com]

- 12. Lower critical solution temperature - Wikipedia [en.wikipedia.org]

- 13. crystallizationsystems.com [crystallizationsystems.com]

- 14. researchgate.net [researchgate.net]

- 15. scispace.com [scispace.com]

The Hydrophilic Nature of 4-Acryloylmorpholine: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This guide provides an in-depth analysis of the hydrophilicity of 4-Acryloylmorpholine (NAM), a versatile monomer increasingly recognized for its importance in the development of advanced biomaterials. Due to its unique molecular structure, NAM and its corresponding polymer, poly(this compound) or poly(NAM), exhibit excellent water solubility and biocompatibility. These properties make it a critical component in the formulation of hydrogels, drug delivery systems, and biocompatible coatings. This document outlines the quantitative measures of NAM's hydrophilicity, details the experimental protocols for their determination, and explores the molecular basis and practical applications of this essential characteristic.

Quantitative Analysis of Hydrophilicity

The hydrophilicity of a compound can be quantified through several key parameters. The data for this compound is summarized below, providing a clear profile of its hydrophilic character.

| Parameter | Value | Description | Source(s) |

| Water Solubility | 1000 g/L (at 20°C) | This indicates that NAM is completely miscible with water in essentially all proportions, highlighting its exceptional affinity for aqueous environments. | [1] |

| Partition Coefficient (LogP) | -0.46 (at 20.5-21°C) | The negative LogP value signifies that NAM preferentially partitions into the aqueous phase over an immiscible organic phase (n-octanol), confirming its hydrophilic nature. | [1] |

| Polymer Water Contact Angle | 82.1° → 103.4° | This measurement was taken on poly(NAM) "brushes" grafted from a silicon surface. The contact angle unexpectedly increased with longer polymerization times (longer polymer chains), a phenomenon likely related to the specific dense brush conformation on the substrate rather than the intrinsic wettability of a bulk hydrogel surface. | [2][3] |

Molecular Basis of Hydrophilicity

The pronounced hydrophilicity of this compound is rooted in its molecular architecture. The presence of the morpholine ring is the primary contributing factor. This heterocyclic amine contains both an oxygen atom and a nitrogen atom, which can act as hydrogen bond acceptors, readily interacting with water molecules. This structural feature allows for extensive hydration, leading to the monomer's high water solubility and the water-swelling capabilities of its polymer, poly(NAM).

The diagram below illustrates the relationship between NAM's structure and its resulting properties and applications.

Experimental Protocols

Accurate determination of hydrophilicity relies on standardized experimental procedures. Below are detailed methodologies for two key measurements.

Protocol 1: Determination of Partition Coefficient (LogP) via Shake-Flask Method

This protocol is the standard method for experimentally determining the LogP value of a substance.

-

Preparation of Phases:

-

Prepare a phosphate buffer solution at a specific pH (e.g., 7.4) to create the aqueous phase.

-

Saturate the buffer with n-octanol by mixing them vigorously and allowing the phases to separate.

-

Saturate n-octanol with the buffer solution in the same manner. This pre-saturation prevents volume changes during the experiment.

-

-

Partitioning:

-

Accurately weigh a small amount of this compound and dissolve it in the pre-saturated aqueous phase to create a stock solution of known concentration.

-

In a separatory funnel or vial, combine a precise volume of the NAM stock solution with a precise volume of the pre-saturated n-octanol.

-

Seal the container and shake it vigorously for a set period (e.g., 1-2 hours) at a constant temperature (e.g., 21°C) to allow for partitioning between the two phases.

-

Let the container stand undisturbed until the two phases have completely separated.

-

-

Analysis:

-

Carefully extract an aliquot from both the aqueous and the n-octanol phases.

-

Determine the concentration of NAM in each aliquot using a suitable analytical technique, such as High-Performance Liquid Chromatography (HPLC) with UV detection.

-

Calculate the partition coefficient (P) as the ratio of the concentration in the n-octanol phase to the concentration in the aqueous phase.

-

The LogP is then calculated as the base-10 logarithm of P.

-

The workflow for this protocol is visualized below.

Protocol 2: Measurement of Equilibrium Swelling Ratio (ESR) of a Poly(NAM) Hydrogel

This protocol quantifies the water-holding capacity of a hydrogel, a direct consequence of its hydrophilicity.[1][4]

-

Sample Preparation:

-

Synthesize a poly(NAM) hydrogel using a suitable method (e.g., photopolymerization of NAM with a crosslinker).

-

Lyophilize (freeze-dry) the hydrogel sample to remove all water completely.

-

Accurately weigh the dry hydrogel sample to obtain its initial dry mass (m_d).

-

-

Swelling:

-

Immerse the dried hydrogel in deionized water or a specific buffer solution (e.g., PBS, pH 7.4) at a constant temperature.

-

Allow the hydrogel to swell over time. To ensure equilibrium is reached, swelling should be monitored until the weight of the hydrogel remains constant over several measurements. This may take several hours.

-

-

Measurement:

-

At predetermined time intervals (or once at equilibrium), carefully remove the swollen hydrogel from the solution.

-

Gently blot the surface with a lint-free tissue (e.g., Kimwipe) to remove excess surface water without compressing the hydrogel.

-

Immediately weigh the swollen hydrogel to obtain its swollen mass (m_s).

-

-

Calculation:

-

The Equilibrium Swelling Ratio (ESR) is calculated using the formula: ESR = (m_s - m_d) / m_d

-

The result can also be expressed as a percentage by multiplying by 100.

-

Role in Drug Delivery and Biocompatibility

The hydrophilicity of poly(NAM) is central to its application in drug development, particularly in creating controlled-release hydrogels. A hydrophilic poly(NAM) matrix is highly biocompatible, meaning it generally does not elicit a strong toxic or immunological response from the body.[5][6] This allows it to serve as a benign scaffold or carrier for therapeutic agents.

When used as a drug delivery vehicle, the hydrogel acts as a physical barrier. The hydrophilic polymer network absorbs significant amounts of water, creating a porous, swollen structure. A loaded drug is then released from this matrix primarily through diffusion, a process governed by the mesh size of the polymer network and the interaction between the drug and the polymer. The hydrophilic nature of the hydrogel facilitates this process in an aqueous physiological environment.

The following diagram illustrates this conceptual relationship.

References

- 1. This compound | 5117-12-4 [chemicalbook.com]

- 2. Synthesis and kinetic analysis of poly(N-acryloylmorpholine) brushes via surface initiated RAFT polymerization - PMC [pmc.ncbi.nlm.nih.gov]

- 3. researchgate.net [researchgate.net]

- 4. researchgate.net [researchgate.net]

- 5. Poly(N-acryloylmorpholine): a simple hydrogel system for temporal and spatial control over cell adhesion - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. Critical Surface Tension and Contact Angle with Water for Various Polymers (sort by CST descending) [accudynetest.com]

Biocompatibility of 4-Acryloylmorpholine for In Vitro Studies: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

4-Acryloylmorpholine (ACMO) is a hydrophilic monomer increasingly utilized in the synthesis of polymers and hydrogels for biomedical applications, including drug delivery systems and tissue engineering. Its purported biocompatibility is a key driver of this interest. This technical guide provides an in-depth overview of the in vitro biocompatibility of ACMO and its polymer, poly(this compound) (PACMO). It summarizes the available data on its cytotoxicity, hemocompatibility, and genotoxicity, and provides detailed experimental protocols for the key assays used in these evaluations. While ACMO is generally regarded as a biocompatible material, this guide also highlights the current scarcity of comprehensive, publicly available quantitative data from in vitro studies.

Introduction

This compound is an acrylamide derivative that readily undergoes polymerization to form hydrogels with high water content, making them suitable for various biomedical applications.[1][2][3] The biocompatibility of these materials is a critical prerequisite for their use in contact with biological systems. In vitro biocompatibility studies are the first step in assessing the potential toxic effects of a material on cells and blood components. This guide focuses on three key aspects of in vitro biocompatibility: cytotoxicity, hemocompatibility, and genotoxicity.

Cytotoxicity Assessment

Cytotoxicity assays are fundamental to determining the potential of a substance to cause cell damage or death. For ACMO and its derivatives, these studies are crucial to establish safe concentration ranges for in vitro models and to predict in vivo cellular responses.

Quantitative Cytotoxicity Data

While many studies refer to the low toxicity of poly(N-acryloylmorpholine) (PNAM), specific quantitative data from standardized cytotoxicity assays on this compound monomer are not widely available in the public domain. The following table summarizes the type of data that would be generated from such studies.

| Cell Line | Assay Type | Test Compound/Material | Concentration Range | Time Point(s) | Cell Viability (%) | IC50 Value | Reference |

| L929 (Mouse Fibroblast) | MTT | This compound | Data not available | Data not available | Data not available | Data not available | N/A |